5-(2-thienyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPDQDSYGOVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for the Preparation of Compounds 5a-c
A mixture of enaminone 2a-c (10 mmol) and NH2OH.HCl (0.69 g, 10 mmol) in EtOH (30 mL) is prepared, and a solution of KOH (5.60 g, 10 mmol) in H2O (8 mL) is added. The reaction mixture is heated under reflux until the yellow color changes to brown (30-60 min). The reaction mixture is poured onto water and neutralized with HCl. The solid product is collected by filtration and crystallized from benzene.
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles Using Fe3O4@SiO2@Tannic Acid
Azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine undergo a one-pot mechanochemical reaction in the presence of tannic acid–functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid) at room temperature to yield novel 5-amino-pyrazole-4-carbonitriles.
Influence of Catalyst Types
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| Fe3O4@SiO2@Tannic acid | 20 | 91 |
| Fe3O4@SiO2 | 45 | 62 |
| Fe3O4 | 60 | 53 |
| Tannic acid | 90 | 41 |
| $^{-a}$No catalyst | 240 | 20 |
| a Reaction was carried out in the absence of catalyst |
To find the appropriate catalyst to synthesize the derivatives of azo-linked 5-amino-pyrazole-4-carbonitriles, the reaction of 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde 1a (1 mmol, 0.260 g), malononitrile 2 (1 mmol, 0.065 g), and phenylhydrazine 3a (1 mmol, 0.108 g) in the presence of 0.1 g of available catalysts at 80°C under different conditions was used, and the efficiency and reaction rates were compared.
Investigation of the Amount of Catalyst Used
| Catalyst (g) | Time (min) | Yield (%) |
|---|---|---|
| 0.01 | 45 | 43 |
| 0.05 | 30 | 78 |
| 0.1 | 20 | 91 |
| 0.15 | 20 | 91 |
| 0.2 | 20 | 91 |
The synthesis of product 4a with different amounts of Fe3O4@SiO2@Tannic acid at room temperature was investigated, and it was found that 0.1 g of the desired catalyst per 1 mmol of substrate gave a better yield in a shorter reaction time.
Synthesis of 5-amino-pyrazole-4-carbonitriles using Fe3O4@SiO2@Tannic acid
| Entry | Product | R1 | R2 | Time (min) | Yield (%) | M.p. ( °C) |
|---|---|---|---|---|---|---|
| 1 | 4a | 4-Cl | H | 20 | 91 | 240-242 |
| 2 | 4b | 4-Cl | CH3 | 25 | 88 | 210-212 |
| 3 | 4c | 4-Br | H | 25 | 85 | 231-233 |
| 4 | 4d | 4-Br | CH3 | 30 | 82 | 201-203 |
| 5 | 4e | 4-NO2 | H | 30 | 80 | 253-255 |
| 6 | 4f | 4-NO2 | CH3 | 35 | 77 | 222-224 |
| 7 | 4g | 3-NO2 | H | 30 | 79 | 214-216 |
| 8 | 4h | 3-NO2 | CH3 | 35 | 75 | 190-192 |
| 9 | 4i | 2-OH-5-Cl | H | 20 | 90 | 258-260 |
| 10 | 4j | 2-OH-5-Cl | CH3 | 25 | 87 | 229-231 |
| 11 | 4k | 2-OH-5-Br | H | 25 | 84 | 249-251 |
| 12 | 4l | 2-OH-5-Br | CH3 | 30 | 81 | 219-221 |
| 13 | 4m | 2-OH-5-NO2 | H | 30 | 78 | 272-274 |
| 14 | 4n | 2-OH-5-NO2 | CH3 | 35 | 74 | 239-241 |
| 15 | 4o | 2-OH-5-Cl-3-NO2 | H | 35 | 76 | 288-290 |
| 16 | 4p | 2-OH-5-Cl-3-NO2 | CH3 | 40 | 72 | 248-250 |
One-Pot Synthesis of 5-Amino-1H-Pyrazole-5-Carbonitriles Utilizing Novel Modified LDH
In a 5 mL round-bottom flask, phenyl hydrazine (1 mmol), benzaldehyde derivatives (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) are combined. The mixture is stirred at 55 °C using a magnetic stirrer, and the reaction is tracked using TLC (n-hexane/ethyl acetate: 0.5:0.5 mL). Once the reaction is complete, the mixture is cooled to room temperature. The catalyst (LDH@PTRMS@DCMBA@CuI) is separated through centrifugation, washed, and dried in an oven at 60 °C. The solvent is evaporated, and the products are recrystallized with ethanol.
Spectral Data
- 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4b) : M.p. 190-192 °C, FT-IR (KBr, ν cm-1): 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509; 1H NMR (250 MHz, CDCl3) δ 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.
- 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4c) : M.p. 128-130 °C, FT-IR (KBr, ν cm-1): 3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511; 1H NMR (250 MHz, CDCl3) δ 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99.
- 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4e) : M.p. 107-109 °C, FT-IR (KBr, ν cm-1): 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532; 1H NMR (250 MHz, CDCl3) δ 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H); 13C NMR (63 MHz, CDCl3) δ 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28.
- 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4f) : M.p. 161-163 °C, FT-IR (KBr, ν cm-1): 3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204, 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531; 1H NMR (250 MHz, CDCl3) δ 7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91 (d, J = 6.3 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ 144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76.
- 5-amino-3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4g) : M.p. 160-161 °C, FT-IR (KBr, ν cm-1): 3414, 3311, 3200, 3052, 2210, 1600, 1576, 1504, 1445, 1262, 1233, 1134, 1070, 913, 836, 754, 508; 1H NMR (250 MHz, CDCl3) δ 8.01 (d, J = 6.8 Hz, 4H), 7.33 (d, J = 16.4 Hz, 2H), 7.12 (d, J = 7.9 Hz, 2H), 7.03 (s, 1H), 6.92 (t, J = 7.3 Hz, 1H); 13C NMR (63 MHz, DMSO) δ.
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations at Position 5
- 5-Amino-1H-pyrazole-4-carbonitrile: The amino group at position 5 enhances reactivity, enabling its use as a precursor for pyrazolo[3,4-d]pyrimidines. However, it lacks the thienyl group’s antimicrobial potency .
- 5-Azido-1H-pyrazole-4-carbonitrile : The azido substituent introduces explosive reactivity, limiting its direct therapeutic use but making it valuable in click chemistry applications .
Table 1: Position 5 Substituents and Key Properties
Substituent Variations at Position 1
- 1-(2-Methoxyethyl)-5-amino-1H-pyrazole-4-carbonitrile: The methoxyethyl chain improves water solubility, making it suitable for aqueous formulation .
- 1-(4-Methylphenyl)-5-amino-1H-pyrazole-4-carbonitrile: The methylphenyl group balances hydrophobicity and steric bulk, though it reduces antimicrobial activity compared to thienyl derivatives .
Table 2: Position 1 Substituents and Molecular Features
Substituent Variations at Position 3
- 3-Methylthio-5-amino-1H-pyrazole-4-carbonitrile: The methylthio (-SCH₃) group introduces sulfur-mediated hydrogen bonding, slightly improving antifungal activity .
- 3-(2-Fluorophenyl)-5-amino-1H-pyrazole-4-carbonitrile: Fluorine substitution enhances metabolic stability and bioavailability (MW: 202.19 g/mol) .
Physicochemical Properties
- Solubility : Thienyl and methoxyethyl derivatives exhibit moderate solubility in organic solvents, whereas halogenated phenyl analogs are more lipophilic .
- Melting Points : Thienyl derivatives typically melt between 190–200°C, similar to methylthio-substituted compounds (191.8°C for 7d ) .
- Spectral Data :
Biological Activity
5-(2-thienyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a thienyl group and a cyano group. Its molecular formula is C₈H₆N₄S, and it has a molecular weight of 194.23 g/mol. The presence of the thienyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that compounds with thienyl substitutions showed enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. One notable study reported that derivatives with similar structures exhibited inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism suggests potential as a chemotherapeutic agent targeting cancer cell proliferation.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The structural modifications in the pyrazole ring influence their efficacy in reducing inflammation.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Additionally, docking studies have suggested that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Case Studies
Case Study 1: Antimalarial Activity
A recent study evaluated the antimalarial activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant suppression rates against Plasmodium berghei-infected mice, highlighting their potential as dual-action agents against malaria and leishmaniasis .
Case Study 2: Inhibition of Monoamine Oxidase
Another investigation focused on the inhibitory effects of pyrazole derivatives on monoamine oxidase (MAO) enzymes. Compounds similar to this compound showed promising MAO-B inhibition, suggesting potential applications in treating neurological disorders like depression and Parkinson's disease .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 5-(2-thienyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation or multi-step reactions. A two-step sequence involving pyrazole intermediates is common: first, forming the pyrazole core using reagents like malononitrile and substituted hydrazines, followed by introducing the thienyl group . For example, describes a reaction with azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C), achieving 85% yield via flash chromatography. Solvent choice (e.g., methylene chloride) and catalysts (e.g., trifluoroacetic acid) significantly affect reaction efficiency. Lower temperatures reduce side reactions, while slow warming ensures controlled conversion .
Q. How can researchers purify and characterize this compound effectively?
Purification often involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization . Characterization requires multi-modal spectroscopy:
- 1H/13C NMR identifies proton environments and carbon frameworks (e.g., δ 8.55 ppm for pyrazole protons in ).
- IR spectroscopy detects functional groups like nitriles (~2242 cm⁻¹) and amines (~3274 cm⁻¹) .
- Mass spectrometry (HRMS-EI) confirms molecular weight (e.g., m/z 134.0335 for a related pyrazole-carbonitrile) .
- X-ray crystallography resolves molecular geometry and intermolecular interactions, as in for a chloroethyl analog .
Q. What are the key challenges in synthesizing pyrazole-carbonitrile derivatives, and how can they be mitigated?
Common challenges include:
- Byproduct formation due to competing reactions (e.g., azide side products). Mitigation involves strict temperature control and stoichiometric precision .
- Low solubility of intermediates, addressed using polar aprotic solvents (DMF, DMSO) .
- Hydrolysis sensitivity of nitrile groups, avoided by anhydrous conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways for introducing the thienyl group?
Mechanistic insights are gained via:
- Isotopic labeling : Tracking 13C-labeled nitriles to confirm bond formation sites .
- Kinetic studies : Monitoring reaction progress with LC-MS to identify rate-determining steps (e.g., azide incorporation in ) .
- Computational modeling : DFT calculations (e.g., using Gaussian or Amsterdam Density Functional packages) predict transition states and energetics for cyclocondensation steps .
Q. How should researchers resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies between NMR, IR, and X-ray data require cross-validation:
- X-ray vs. NMR : If crystallography shows planar geometry but NMR suggests tautomerism, dynamic NMR experiments at variable temperatures can assess conformational flexibility .
- IR vs. computational data : Compare experimental nitrile stretches (~2240 cm⁻¹) with simulated spectra from molecular dynamics .
Q. What strategies optimize green synthesis of pyrazole-carbonitriles, and how is catalyst recyclability assessed?
highlights Fe3O4@SiO2@Vanillin nanoparticles as a recyclable catalyst for solvent-free, mechanochemical synthesis. Catalytic efficiency is tested over multiple cycles, with ICP-OES confirming minimal metal leaching. Green metrics (e.g., E-factor, atom economy) compare waste generation across methods .
Q. How can computational methods predict biological activity or material properties of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize compounds for in vitro testing .
- QSAR models : Correlate electronic properties (HOMO-LUMO gaps, dipole moments) with observed bioactivity .
- Thermodynamic stability : Calculate Gibbs free energy of tautomers to predict dominant forms in solution .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
Variations may arise from:
Q. What experimental controls ensure reproducibility in synthetic protocols?
- Internal standards : Add known quantities of a reference compound (e.g., ethyl benzoate) to NMR samples for peak calibration .
- Reagent purity : Validate commercial reagents via GC-MS or titration (e.g., uses pre-dried solvents) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
